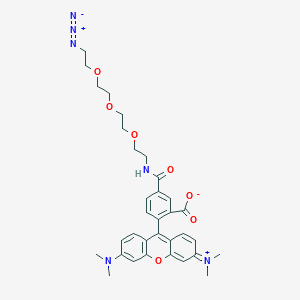

TAMRA-PEG3-Azide

Description

Properties

IUPAC Name |

5-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N6O7/c1-38(2)23-6-9-26-29(20-23)46-30-21-24(39(3)4)7-10-27(30)31(26)25-8-5-22(19-28(25)33(41)42)32(40)35-11-13-43-15-17-45-18-16-44-14-12-36-37-34/h5-10,19-21H,11-18H2,1-4H3,(H-,35,40,41,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YREJCORUQQJQHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCOCCOCCOCCN=[N+]=[N-])C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H38N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

630.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is TAMRA-PEG3-Azide

An In-Depth Technical Guide to TAMRA-PEG3-Azide: Principles, Protocols, and Applications

Abstract

This technical guide provides a comprehensive overview of Tetramethylrhodamine (TAMRA)-PEG3-Azide, a versatile fluorescent probe widely utilized in biological research and drug development. We will delve into its core chemical structure, elucidating the synergistic roles of the TAMRA fluorophore, the polyethylene glycol (PEG) linker, and the azide reactive group. This guide will detail the mechanisms of its application in bioorthogonal chemistry, specifically through copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions. Detailed, field-tested protocols for labeling biomolecules are provided, alongside expert insights into experimental design, data interpretation, and troubleshooting. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this powerful tool for precise and efficient fluorescent labeling of target molecules in complex biological systems.

Introduction: The Molecular Architecture and Strategic Advantage

TAMRA-PEG3-Azide is a trifunctional molecule engineered for high-specificity labeling of biomolecules. Its design incorporates three key components, each contributing to its overall performance:

-

TAMRA (Tetramethylrhodamine): A bright and photostable rhodamine-based fluorophore. It exhibits a strong absorption maximum around 555 nm and an emission maximum near 580 nm, placing it in the orange-red region of the visible spectrum. This spectral profile makes it compatible with common laser lines (e.g., 561 nm) and filter sets in fluorescence microscopy and flow cytometry. Its high quantum yield and relative insensitivity to pH changes in the physiological range make it a robust reporter.

-

PEG3 (Triethylene Glycol Linker): A short, hydrophilic polyethylene glycol spacer. The PEG linker serves a dual purpose. Firstly, it enhances the water solubility of the entire molecule, which is crucial for working in aqueous biological buffers and preventing non-specific aggregation. Secondly, it acts as a flexible spacer, physically separating the bulky TAMRA fluorophore from the target biomolecule. This separation minimizes the risk of the fluorophore interfering with the biological activity or folding of the labeled molecule.

-

Azide (-N3) Group: A highly energetic, yet stable functional group that is the cornerstone of its utility in "click chemistry." The azide group is largely inert in biological systems, meaning it does not readily react with naturally occurring functional groups found in proteins, nucleic acids, or lipids. This bioorthogonality ensures that the labeling reaction is highly specific to a pre-introduced alkyne-containing counterpart.

This combination of a bright fluorophore, a solubilizing linker, and a bioorthogonal reactive handle makes TAMRA-PEG3-Azide a powerful tool for irreversibly conjugating a fluorescent label to a target of interest with high precision and efficiency.

Physicochemical and Spectral Properties

A clear understanding of the quantitative properties of a fluorescent probe is critical for experimental design and data analysis.

| Property | Value | Source(s) |

| Molecular Formula | C₃₁H₃₅N₅O₅ | |

| Molecular Weight | 557.64 g/mol | |

| Appearance | Dark red solid | |

| Solubility | Soluble in DMSO, DMF, Acetonitrile | |

| Excitation Maximum (Ex) | ~555 nm | |

| Emission Maximum (Em) | ~580 nm | |

| Extinction Coefficient | >65,000 M⁻¹cm⁻¹ at 555 nm | |

| Quantum Yield | ~0.1 in aqueous solution | |

| Reactive Group | Azide (-N₃) | |

| Linker | PEG3 (15-atom spacer arm) |

Mechanism of Action: The Power of Click Chemistry

The primary application of TAMRA-PEG3-Azide hinges on its participation in azide-alkyne cycloaddition reactions, a cornerstone of click chemistry. This reaction forms a highly stable triazole ring, covalently linking the TAMRA probe to an alkyne-modified target molecule. Two main pathways are employed.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is the most common and efficient method for labeling with azide probes. The reaction requires a catalytic amount of copper(I), which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A copper-coordinating ligand, such as TBTA or THPTA, is often included to stabilize the Cu(I) oxidation state and improve reaction efficiency, especially in aqueous environments.

Causality Behind the Components:

-

Copper(I): Acts as the catalyst that dramatically accelerates the reaction rate by orders of magnitude compared to the uncatalyzed thermal reaction.

-

Reducing Agent: Essential for maintaining the copper in its active Cu(I) state, as Cu(II) is inactive and can be prevalent.

-

Ligand: Protects the Cu(I) from oxidation and disproportionation and can prevent copper-mediated damage to biomolecules like proteins.

Caption: Fig 1. Schematic of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications in living cells or organisms where the cytotoxicity of copper is a concern, a catalyst-free alternative is required. SPAAC utilizes a strained cyclooctyne (e.g., DBCO, DIBO, BCN) that has been pre-incorporated into the target molecule. The high ring strain of the cyclooctyne provides the necessary activation energy to react spontaneously with the azide, eliminating the need for a copper catalyst.

Causality Behind the Choice:

-

Biocompatibility: The primary driver for choosing SPAAC is the avoidance of copper, which can be toxic to cells and interfere with biological processes.

-

Kinetics: While highly effective, SPAAC reactions are generally slower than their CuAAC counterparts. The choice of cyclooctyne is critical, as different derivatives offer varying reaction kinetics and stability.

Experimental Protocols: A Practical Guide

The following protocols provide a validated starting point for labeling biomolecules. Optimization is often necessary depending on the specific target and experimental context.

General Protocol for Labeling Proteins with TAMRA-PEG3-Azide (CuAAC)

This protocol assumes the protein of interest has been metabolically or enzymatically modified to contain an alkyne group.

Self-Validating System: This protocol includes a final purification step (gel filtration) which is critical for removing unreacted probe and catalyst components. Successful labeling can be validated by comparing the fluorescence of the protein fraction to a non-labeled control via SDS-PAGE imaging or spectrophotometry.

Step-by-Step Methodology:

-

Reagent Preparation:

-

TAMRA-PEG3-Azide Stock: Prepare a 10 mM stock solution in anhydrous DMSO. Store at -20°C, protected from light.

-

Copper(II) Sulfate (CuSO₄) Stock: Prepare a 50 mM stock solution in deionized water.

-

Ligand (THPTA) Stock: Prepare a 50 mM stock solution in deionized water.

-

Sodium Ascorbate Stock: Prepare a 100 mM stock solution in deionized water. Crucially, this solution must be made fresh immediately before use , as it is prone to oxidation.

-

Protein Solution: Prepare your alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4). Avoid buffers containing chelators like EDTA, if possible.

-

-

Reaction Assembly:

-

In a microcentrifuge tube, combine the following in order:

-

Alkyne-modified protein (to a final concentration of 1-10 µM).

-

TAMRA-PEG3-Azide (add from stock to a final concentration of 25-100 µM; a 5-10 fold molar excess over the protein is a good starting point).

-

THPTA ligand (add from stock to a final concentration of 250 µM).

-

Copper(II) Sulfate (add from stock to a final concentration of 50 µM).

-

-

Vortex gently to mix.

-

Initiate the reaction by adding Sodium Ascorbate from your freshly prepared stock to a final concentration of 1 mM.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-2 hours. Protect the reaction from light. For sensitive proteins, the reaction can be performed at 4°C, but the incubation time may need to be extended (4-16 hours).

-

-

Purification:

-

Remove unreacted TAMRA-PEG3-Azide and catalyst components by passing the reaction mixture through a desalting column (e.g., a spin column with a suitable molecular weight cutoff) equilibrated with your buffer of choice.

-

-

Verification:

-

Confirm successful labeling by running the purified protein on an SDS-PAGE gel and imaging the gel using a fluorescence scanner with appropriate filters for TAMRA.

-

Alternatively, measure the absorbance at 280 nm (for protein) and 555 nm (for TAMRA) to determine the degree of labeling.

-

Caption: Fig 2. A generalized experimental workflow for labeling an alkyne-modified protein with TAMRA-PEG3-Azide.

Key Applications in Research and Development

The versatility of TAMRA-PEG3-Azide enables its use in a wide array of applications:

-

Fluorescence Microscopy: Used to visualize the localization and trafficking of labeled proteins, lipids, or glycans within fixed or living cells. The brightness and photostability of TAMRA are highly advantageous for techniques like confocal microscopy.

-

Flow Cytometry: Enables the quantification of cell populations that have incorporated an alkyne-modified metabolic precursor. For example, it can be used to measure cell proliferation by labeling cells that have incorporated an alkyne-modified nucleoside (e.g., EdU).

-

Protein-Protein Interaction Studies: Can be used as a FRET (Förster Resonance Energy Transfer) acceptor in combination with a suitable donor fluorophore (e.g., FITC, GFP) to study molecular proximity and binding events.

-

High-Throughput Screening: Its use in plate-based assays allows for the rapid quantification of enzymatic activity or binding events where an alkyne-modified substrate is used.

Conclusion and Future Outlook

TAMRA-PEG3-Azide remains a cornerstone reagent in the field of bioconjugation and chemical biology. Its robust photophysical properties, combined with the specificity and efficiency of click chemistry, provide a reliable method for fluorescently labeling biomolecules. The choice between the copper-catalyzed and strain-promoted pathways allows researchers to adapt the labeling strategy to their specific experimental needs, from in vitro assays to live-cell imaging. As metabolic labeling techniques and the development of novel bioorthogonal reaction pairs continue to advance, the utility of well-characterized, high-performance probes like TAMRA-PEG3-Azide will undoubtedly continue to expand, enabling new discoveries in basic research and drug development.

References

An In-depth Technical Guide to TAMRA-PEG3-Azide: Properties, Mechanisms, and Applications

This guide provides a comprehensive technical overview of TAMRA-PEG3-Azide, a versatile fluorescent probe essential in modern biochemical and biomedical research. We will delve into its core chemical properties, the mechanistic principles behind its primary application in bio-orthogonal chemistry, and detailed protocols for its use, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: Deconstructing TAMRA-PEG3-Azide

TAMRA-PEG3-Azide is a multi-component molecular tool meticulously designed for specific labeling of biomolecules. To appreciate its utility, it is crucial to understand the function of each of its three key components:

-

TAMRA (Tetramethylrhodamine): A bright, photostable orange-red fluorophore belonging to the rhodamine family of dyes.[1] Its high extinction coefficient and good quantum yield make it an excellent choice for generating strong signals in fluorescence-based detection methods like microscopy and flow cytometry.[1]

-

PEG3 (Triethylene Glycol Spacer): A short, hydrophilic polyethylene glycol (PEG) linker. This spacer serves a dual purpose. Firstly, it enhances the water solubility of the entire molecule, which is critical for applications in aqueous biological buffers.[2][3] Secondly, it provides spatial separation between the TAMRA dye and the target biomolecule, minimizing potential steric hindrance and quenching effects that could interfere with either the dye's fluorescence or the biomolecule's function.[4]

-

Azide (-N3): A bio-orthogonal reactive group. The azide moiety is the key to the probe's specificity. It is largely inert to the functional groups typically found in biological systems but reacts with extraordinary efficiency and specificity with a complementary alkyne group in a reaction known as "click chemistry".[5][6]

This intelligent design makes TAMRA-PEG3-Azide a premier reagent for attaching a fluorescent label to a specific target molecule that has been metabolically, enzymatically, or chemically engineered to contain an alkyne group.

Core Physicochemical and Spectral Properties

A thorough understanding of the probe's properties is paramount for experimental design, execution, and data interpretation. The key characteristics are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₃₃H₃₈N₆O₇ | [4][7] |

| Molecular Weight | 630.69 g/mol | [4][8] |

| Appearance | Pink to dark red solid | [4] |

| Excitation Maximum (λex) | ~546 - 557 nm | [4][7][9][10][11] |

| Emission Maximum (λem) | ~575 - 583 nm | [4][7][9][10][11] |

| Molar Extinction Coefficient (ε) | ~80,000 - 95,000 M⁻¹cm⁻¹ | [4][7][12][13] |

| Purity | ≥ 90% (by HPLC) | [4][7] |

| Solubility | Soluble in DMSO, DMF, MeOH; slightly soluble in water | [4][7] |

| Storage Conditions | -20°C, protected from light and moisture | [4][7] |

Note: Spectral properties can be influenced by the solvent, pH, and conjugation state. The listed values are typical for the free dye in common organic solvents or buffered solutions.[12]

The Engine of Specificity: The Click Chemistry Reaction

The primary application of TAMRA-PEG3-Azide hinges on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[14][15] This reaction offers unparalleled specificity and efficiency for bioconjugation.

Causality of the Reaction Choice: The azide and alkyne groups are chosen for their bio-orthogonality; they are virtually absent in native biological systems and do not participate in side reactions with endogenous functional groups like amines or thiols.[14] This ensures that the labeling reaction is exclusively directed to the intended alkyne-modified target.

The CuAAC reaction is a robust and high-yield process that forms a stable triazole linkage between the azide on the TAMRA probe and a terminal alkyne on the target molecule.[14][][17] The reaction is typically performed in aqueous buffers under mild conditions, making it highly suitable for labeling sensitive biomolecules like proteins and nucleic acids.[17][18]

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.

Key Applications and Experimental Workflows

The versatility of TAMRA-PEG3-Azide allows its use in a wide array of applications across different fields.

Proteomics and Protein Labeling

Metabolic labeling techniques, such as Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT), allow for the incorporation of alkyne-bearing amino acid analogs (e.g., L-azidohomoalanine, AHA, or homopropargylglycine, HPG) into newly synthesized proteins. Cells are cultured with these analogs, which are incorporated into the proteome. After cell lysis, the alkyne-modified proteins can be specifically tagged with TAMRA-PEG3-Azide.[7] This enables the visualization and quantification of protein synthesis in response to various stimuli.

Glycan and Nucleic Acid Labeling

Similar metabolic labeling strategies exist for other classes of biomolecules. Alkyne-modified sugars can be used to label glycoproteins, or alkyne-modified nucleosides (like 5-ethynyl-2'-deoxyuridine, EdU) can be used to label newly synthesized DNA.[19] Subsequent reaction with TAMRA-PEG3-Azide allows for fluorescent detection of cell proliferation, glycosylation patterns, and other fundamental cellular processes.[19]

Fluorescence Microscopy and In-Cell Imaging

The most direct application is the visualization of labeled biomolecules within fixed and permeabilized cells. The bright fluorescence of TAMRA provides a high signal-to-noise ratio, enabling high-resolution imaging of the subcellular localization of target molecules.

Caption: General experimental workflow for cell labeling and analysis.

Experimental Protocol: Fluorescent Labeling of Alkyne-Modified Proteins in Cell Lysate

This protocol provides a self-validating system for the robust labeling of alkyne-modified proteins.

5.1. Materials and Reagents

-

Cell lysate containing alkyne-modified proteins.

-

TAMRA-PEG3-Azide (1 mM stock in DMSO).

-

Copper(II) Sulfate (CuSO₄) (50 mM stock in water).

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand (100 mM stock in water).[20]

-

Sodium Ascorbate (300 mM stock in water, must be prepared fresh ).[21][22]

-

Phosphate-Buffered Saline (PBS), pH 7.4.

-

1.5 mL microcentrifuge tubes.

5.2. Step-by-Step Methodology

-

Preparation of Protein Sample:

-

Thaw the alkyne-containing cell lysate on ice.

-

In a 1.5 mL microcentrifuge tube, add up to 90 µL of lysate (containing approximately 50-100 µg of total protein). Adjust the volume to 90 µL with PBS.

-

Rationale: Starting with a consistent amount of protein ensures reproducibility. The volume is set to accommodate the subsequent addition of reagents.

-

-

Addition of Labeling and Catalyst Reagents:

-

Add 2 µL of the 1 mM TAMRA-PEG3-Azide stock solution (final concentration ~20 µM). Vortex briefly.

-

Rationale: A molar excess of the dye ensures complete labeling of the alkyne sites. The optimal concentration may require titration but 20 µM is a robust starting point.[21]

-

Add 4 µL of the 100 mM THPTA ligand solution. Vortex briefly.

-

Rationale: THPTA chelates and stabilizes the catalytic Cu(I) ion, preventing its oxidation to the inactive Cu(II) state and protecting proteins from copper-mediated damage.[20]

-

Add 2 µL of the 50 mM CuSO₄ solution. Vortex briefly.

-

Rationale: This provides the copper source for the catalyst. It is added after the ligand to ensure immediate chelation.

-

-

Initiation and Incubation:

-

Initiate the click reaction by adding 2 µL of the freshly prepared 300 mM sodium ascorbate solution. Vortex thoroughly but gently.

-

Rationale: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) state. Its fresh preparation is critical as it readily oxidizes in solution.[18][22]

-

Incubate the reaction at room temperature for 30-60 minutes, protected from light.

-

Rationale: The reaction is typically rapid. Protecting it from light prevents photobleaching of the TAMRA fluorophore.

-

-

Sample Preparation for Analysis (e.g., SDS-PAGE):

-

Stop the reaction by adding 25 µL of 5X SDS-PAGE loading buffer.

-

Heat the sample at 95°C for 5 minutes to denature the proteins.

-

The sample is now ready for analysis by in-gel fluorescence scanning, followed by Coomassie or Western blot to validate labeling specificity.

-

5.3. Self-Validation and Controls

-

Negative Control: Perform a parallel reaction using a lysate from cells that were not treated with the alkyne analog. This is crucial to confirm that the TAMRA signal is specific to the incorporated alkyne and not due to non-specific binding.

-

No Copper Control: A reaction mix without CuSO₄ should yield no fluorescent signal, confirming the copper-dependent nature of the click reaction.

Troubleshooting Common Issues

-

Low Labeling Efficiency:

-

High Background Signal:

-

Cause: Insufficient washing or non-specific binding of the dye. Solution: Ensure thorough washing steps. Including a mild detergent like 0.1% Tween-20 in wash buffers can help. The PEG linker is designed to reduce non-specific binding, but optimization may still be needed.[24][25]

-

Cause: Too high dye concentration. Solution: Reduce the concentration of TAMRA-PEG3-Azide in the reaction.

-

-

Fluorescence Quenching:

-

Cause: Over-labeling of the target protein (high Degree of Labeling, DOL) can lead to self-quenching.[26] Solution: This is less common with site-specific click chemistry than with amine-reactive labeling but can occur if a protein has many alkyne sites in close proximity. Reducing the incorporation of the alkyne analog during metabolic labeling may be necessary.

-

Conclusion

TAMRA-PEG3-Azide is a powerful and precisely engineered tool for fluorescent labeling. Its tripartite structure combines the excellent spectral properties of the TAMRA fluorophore, the solubility and spacing benefits of a PEG linker, and the unparalleled specificity of the azide group for click chemistry. By understanding the chemical principles behind each component and adhering to validated protocols, researchers can confidently employ this probe to visualize, track, and quantify a wide range of biological processes with high fidelity and sensitivity.

References

-

5-Carboxytetramethylrhodamine-PEG3-Azide (5-TAMRA-PEG3-Azide). baseclick GmbH. [Link]

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Disco. Bioclone. [Link]

-

Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. NIH National Center for Biotechnology Information. [Link]

-

Optical properties and application of a reactive and bioreducible thiol-containing tetramethylrhodamine dimer. PubMed. [Link]

-

TAMRA and its derivatives. Interchim. [Link]

-

Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). Creative Biolabs. [Link]

-

Fluorescent dye with PEG linker. Shinsei Chemical. [Link]

-

The PEG-Fluorochrome Shielding Approach for Targeted Probe Design. NIH National Center for Biotechnology Information. [Link]

-

What are PEG Linkers?. Creative Biolabs. [Link]

-

Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. NIH National Center for Biotechnology Information. [Link]

-

TAMRA Fluorescent Labeling. LifeTein Peptide Blog. [Link]

-

5/6-TAMRA-PEG3-Azide, Azides of Fluorescent Dyes. Jena Bioscience. [Link]

-

The PEG-Fluorochrome Shielding Approach for Targeted Probe Design. ResearchGate. [Link]

-

TAMRA Azide. Click Chemistry Tools. [Link]

-

Click Chemistry. Carl ROTH. [Link]

Sources

- 1. lifetein.com [lifetein.com]

- 2. Fluorescent dye with PEG linker [schem.jp]

- 3. TAMRA-PEG3-azide - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 4. 5-Carboxytetramethylrhodamine-PEG3-Azide (5-TAMRA-PEG3-Azide) [baseclick.eu]

- 5. TAMRA-PEG3-Azide | 1228100-59-1 [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. TAMRA-PEG3-Azide, 1228100-59-1 | BroadPharm [broadpharm.com]

- 8. 5/6-TAMRA-PEG3-Azide, Azides of Fluorescent Dyes - Jena Bioscience [jenabioscience.com]

- 9. Spectrum [TAMRA (Carboxytetramethylrhodamine)] | AAT Bioquest [aatbio.com]

- 10. biosearchassets.blob.core.windows.net [biosearchassets.blob.core.windows.net]

- 11. TAMRA-PEG3-Azide | PROTAC linker | TargetMol [targetmol.com]

- 12. interchim.fr [interchim.fr]

- 13. lumiprobe.com [lumiprobe.com]

- 14. bioclone.net [bioclone.net]

- 15. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 18. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. carlroth.com [carlroth.com]

- 20. broadpharm.com [broadpharm.com]

- 21. vectorlabs.com [vectorlabs.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. The PEG-Fluorochrome Shielding Approach for Targeted Probe Design - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Mechanism of Action of TAMRA-PEG3-Azide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Precision in Molecular Probing

In the intricate landscape of molecular biology and drug development, the ability to selectively tag, track, and quantify biomolecules is paramount. TAMRA-PEG3-Azide has emerged as a critical tool in this pursuit, offering a powerful combination of vibrant fluorescence, enhanced biocompatibility, and a highly specific reactive handle for covalent ligation. This guide deconstructs the TAMRA-PEG3-Azide molecule, elucidates its core mechanism of action, and provides field-proven insights into its application. By understanding the causality behind its design and function, researchers can unlock its full potential for creating sophisticated bioconjugates, from fluorescently labeled proteins and nucleic acids to targeted therapeutic agents.[1]

Deconstructing the Probe: A Symphony of Three Parts

The efficacy of TAMRA-PEG3-Azide arises from the synergistic function of its three constituent components: the TAMRA fluorophore, the PEG3 spacer, and the azide reactive group. Each part plays a distinct and crucial role in the probe's overall performance.

Caption: The tripartite structure of TAMRA-PEG3-Azide.

The Reporter: TAMRA (Tetramethylrhodamine)

Tetramethylrhodamine (TAMRA) is a well-established and robust fluorophore from the rhodamine family, prized for its bright orange-red fluorescence and high photostability.[2][3] Its primary role is to serve as a detectable reporter, allowing for the visualization and quantification of the labeled target.

Causality in Choice: Why TAMRA?

-

Spectral Properties: TAMRA possesses excitation and emission maxima that are well-separated from common cellular autofluorescence, reducing background noise and improving signal-to-noise ratios.[3] It is compatible with standard fluorescence microscopy filter sets and laser lines.[4][5]

-

Photostability: Compared to other dyes like FITC, TAMRA is more resistant to photobleaching, enabling longer imaging times and more reliable quantification.[3][6]

-

Environmental Insensitivity: The fluorescence of TAMRA is relatively insensitive to pH changes within the physiological range (pH 4-9), which is a critical advantage for experiments in live cells or varied buffer conditions.[4][5]

Quantitative Data: Photophysical Properties of TAMRA

| Property | Value | Significance for Experimental Design |

| Excitation Maximum (λex) | ~553-556 nm[3][7] | Guides the selection of appropriate laser lines or filters for optimal excitation. |

| Emission Maximum (λem) | ~575-579 nm[3][7] | Dictates the emission filter settings needed to capture the fluorescence signal. |

| Molar Extinction Coefficient (ε) | ~80,000 - 91,000 M⁻¹cm⁻¹[2][7][8] | A high value indicates efficient light absorption, contributing to a brighter signal. |

| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.5[2][6] | Represents the efficiency of converting absorbed photons into emitted fluorescent light. |

The Linker: PEG3 (Triethylene Glycol)

The triethylene glycol (PEG3) spacer is a short, discrete polyethylene glycol linker that physically separates the TAMRA dye from the azide group.[9] This is not merely a passive connector; it is an active design choice to enhance the overall performance and utility of the probe.

Causality in Choice: Why a PEG Spacer?

-

Enhanced Hydrophilicity: Many biomolecules and fluorescent dyes, including TAMRA, have hydrophobic characteristics. The PEG3 linker imparts water solubility to the entire probe, preventing aggregation and improving its handling in aqueous buffers common to biological experiments.[10][11][12] This is critical for maintaining the stability and function of target proteins.[13]

-

Reduced Steric Hindrance: The flexible PEG chain provides spatial separation between the bulky TAMRA dye and the target molecule. This minimizes potential steric clashes that could interfere with the biological activity of the target or the efficiency of the labeling reaction.[12]

-

Minimized Quenching: By distancing the fluorophore from the newly formed triazole ring and the target biomolecule, the PEG spacer can reduce quenching effects, leading to a brighter, more stable fluorescent signal post-conjugation.[4][8]

The Reactive Handle: Azide (-N3)

The azide group is the chemical workhorse of the molecule. It is a key component of one of the most powerful and widely used bioconjugation reactions: the azide-alkyne cycloaddition, a cornerstone of "click chemistry".[14]

Causality in Choice: Why an Azide?

-

Bioorthogonality: The azide functional group is virtually absent in biological systems.[14][15] This means it will not participate in side reactions with native cellular components, ensuring that the labeling reaction is highly specific to its intended alkyne-modified target.[16] This high degree of selectivity is the essence of bioorthogonal chemistry.[17]

-

Stability: Azides are kinetically stable under a wide range of conditions, including aqueous environments and physiological temperatures, making them ideal for use in complex biological media.[18]

-

Versatile Reactivity: The azide group can participate in two primary types of click reactions, providing researchers with flexibility in experimental design.[19][20]

The Core Mechanism: Bioorthogonal Ligation via Click Chemistry

The mechanism of action of TAMRA-PEG3-Azide is its covalent attachment to a target molecule through an azide-alkyne cycloaddition. This reaction forms an exceptionally stable triazole linkage.[14] The two most prominent pathways for this reaction are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[17][19]

Mechanism 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the "classic" click reaction, uniting a terminal alkyne and an azide with remarkable efficiency and regioselectivity.[17][21] It requires a copper(I) catalyst, which dramatically accelerates the reaction rate by orders of magnitude compared to the uncatalyzed thermal reaction.[21][22]

Key Features & Rationale:

-

High Efficiency: The reaction is high-yielding and proceeds rapidly under mild, aqueous conditions.[16][21]

-

Regiospecificity: The copper catalyst exclusively directs the reaction to form the 1,4-disubstituted triazole isomer, ensuring a homogenous product.[18][22]

-

Catalyst Requirement: The active catalyst is Cu(I). In practice, this is often generated in situ by reducing a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[21][23] A stabilizing ligand, such as TBTA or the water-soluble THPTA, is crucial to protect the Cu(I) from oxidation and improve reaction reliability.[23]

Caption: Simplified workflow of the CuAAC reaction mechanism.

Mechanism 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where the potential cytotoxicity of copper is a concern, particularly in live-cell or in vivo imaging, SPAAC provides a powerful catalyst-free alternative.[24][] This reaction utilizes a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne. The high ring strain of the cyclooctyne provides the necessary activation energy to drive the reaction forward without a catalyst.[24][26][27]

Key Features & Rationale:

-

Copper-Free: The elimination of the copper catalyst makes this reaction highly biocompatible and ideal for use in living systems.[][27]

-

Bioorthogonal: Like CuAAC, the reaction partners are bioorthogonal, ensuring high specificity.[]

-

Reaction Kinetics: The reaction rate is dependent on the specific cyclooctyne used. While generally slower than CuAAC, newer generations of cyclooctynes have achieved very rapid kinetics.[26]

Caption: The catalyst-free mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental Protocols: A Self-Validating System

The following is a generalized protocol for labeling an alkyne-modified protein with TAMRA-PEG3-Azide using CuAAC. This protocol is designed to be self-validating by including critical steps and expected outcomes.

Protocol: CuAAC Labeling of an Alkyne-Modified Protein

1. Reagent Preparation (Self-Validation: Accurate concentrations are key)

-

Aliquot and Store: Dissolve TAMRA-PEG3-Azide in anhydrous DMSO to a stock concentration of 10 mM. Store in small, single-use aliquots at -20°C, protected from light and moisture.[8]

-

Protein Solution: Ensure the alkyne-modified protein is in a compatible buffer (e.g., phosphate buffer, pH 7.2-7.5) free of chelating agents like EDTA.

-

Catalyst/Ligand Solution: Prepare a 10 mM stock of Copper(II)-TBTA (or THPTA) in 55% DMSO.[28]

-

Reducing Agent: Prepare a fresh 5 mM stock solution of sodium ascorbate in water immediately before use. Oxidized ascorbate is ineffective.[28]

2. Reaction Setup (Self-Validation: Molar ratios determine efficiency)

-

Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein with a 1.5 to 5-fold molar excess of the TAMRA-PEG3-Azide stock solution.[28] The final DMSO concentration should ideally be kept below 10% (v/v) to maintain protein integrity.

-

Catalyst Addition: Add the Copper(II)-ligand solution to a final concentration of 0.5 mM.[28]

-

Initiation: Add the freshly prepared sodium ascorbate solution to a final concentration of 0.5 mM to initiate the reaction.[28] Gently vortex the mixture.

3. Incubation (Self-Validation: Time and temperature control the outcome)

-

Conditions: Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C. Protect the reaction from light.

-

Monitoring (Optional): For optimization, reaction progress can be monitored by SDS-PAGE. Successful labeling will result in a fluorescent band at the molecular weight of the protein, visible under a UV transilluminator.

4. Purification (Self-Validation: Removal of unreacted probe is crucial)

-

Method: Remove excess, unreacted TAMRA-PEG3-Azide and catalyst components using a desalting column (e.g., PD-10) or spin filtration column appropriate for the molecular weight of the target protein.

-

Verification: Successful purification can be confirmed by measuring the absorbance of the eluate. The protein-containing fractions will absorb at 280 nm, while the dye-containing fractions will absorb at ~555 nm. The purified conjugate should have both absorbance peaks.

5. Characterization and Storage

-

Quantification: Determine the degree of labeling (DOL) using spectrophotometry.

-

Storage: Store the purified, labeled protein at 4°C or -20°C in a suitable buffer, protected from light.

Conclusion

TAMRA-PEG3-Azide is a meticulously designed molecular probe whose mechanism of action is rooted in the principles of bioorthogonal click chemistry. The interplay between its fluorescent reporter (TAMRA), solubilizing spacer (PEG3), and specific reactive handle (Azide) provides researchers with a reliable and versatile tool for the precise covalent labeling of biomolecules. A thorough understanding of the CuAAC and SPAAC mechanisms, coupled with robust, self-validating protocols, enables the successful application of this probe in a wide array of research and development contexts, from fundamental cell biology to the construction of advanced antibody-drug conjugates.

References

-

Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available from: [Link]

-

Wikipedia. Azide-alkyne Huisgen cycloaddition. Available from: [Link]

-

MDPI. Strain-Promoted Azide-Alkyne Cycloaddition. Available from: [Link]

-

Interchim. Click Chemistry (Azide / alkyne reaction). Available from: [Link]

-

Wikipedia. Click chemistry. Available from: [Link]

-

AxisPharm. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. Available from: [Link]

-

LifeTein. TAMRA Fluorescent Labeling. Available from: [Link]

-

baseclick GmbH. TAMRA dye for labeling in life science research. Available from: [Link]

-

Click Chemistry Tools. Protocol: Click-Chemistry Labeling of Biomolecules and DNA. Available from: [Link]

-

Interchim. TAMRA and its derivatives. Available from: [Link]

-

SpringerLink. Chapter 9: The Use of Uniform PEG Compounds in the Design of ADCs. Available from: [Link]

-

ResearchGate. a Mechanism of the strain-promoted azide-alkyne cycloaddition (SPAAC). Available from: [Link]

-

Jena Bioscience. Recommended protocols / Click chemistry labeling of oligonucleotides and DNA. Available from: [Link]

-

PubMed Central. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Available from: [Link]

-

PubMed Central. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. Available from: [Link]

-

Interchim. Click Chemistry: new protocol for the labeling and modification of biomolecules. Available from: [Link]

-

baseclick GmbH. 5-Carboxytetramethylrhodamine-PEG3-Azide (5-TAMRA-PEG3-Azide). Available from: [Link]

Sources

- 1. lumiprobe.com [lumiprobe.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. TAMRA dye for labeling in life science research [baseclick.eu]

- 4. tenovapharma.com [tenovapharma.com]

- 5. tenovapharma.com [tenovapharma.com]

- 6. lifetein.com [lifetein.com]

- 7. TAMRA-PEG3-Azide, 1228100-59-1 | BroadPharm [broadpharm.com]

- 8. 5-Carboxytetramethylrhodamine-PEG3-Azide (5-TAMRA-PEG3-Azide) [baseclick.eu]

- 9. TAMRA-PEG3-azide - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 10. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 11. chempep.com [chempep.com]

- 12. precisepeg.com [precisepeg.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. interchim.fr [interchim.fr]

- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 16. interchim.fr [interchim.fr]

- 17. Click chemistry - Wikipedia [en.wikipedia.org]

- 18. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 19. medchemexpress.com [medchemexpress.com]

- 20. TAMRA-PEG3-Azide | 1228100-59-1 [chemicalbook.com]

- 21. Click Chemistry [organic-chemistry.org]

- 22. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 23. broadpharm.com [broadpharm.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 26. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. lumiprobe.com [lumiprobe.com]

An In-depth Technical Guide to TAMRA-PEG3-Azide: Properties and Applications in Bioconjugation

This guide provides a comprehensive overview of the spectral and chemical properties of TAMRA-PEG3-Azide, a versatile fluorescent probe, and its application in advanced bioconjugation techniques. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful tool in their experimental workflows.

Introduction: The Utility of a Tri-functional Probe

Tetramethylrhodamine (TAMRA) is a well-established fluorophore known for its bright orange-red fluorescence and good photostability[1]. The derivatization of TAMRA with a polyethylene glycol (PEG) linker and a terminal azide group creates TAMRA-PEG3-Azide, a molecule engineered for enhanced utility in biological applications. This strategic design imparts three key features:

-

A Robust Fluorophore: The TAMRA core provides a strong and stable fluorescent signal, making it suitable for a variety of detection methods, including fluorescence microscopy and flow cytometry[2].

-

An Optimizing Linker: The PEG3 linker enhances the water solubility of the otherwise hydrophobic TAMRA dye[3][4]. This modification is crucial for seamless integration into aqueous biological systems, preventing aggregation and non-specific binding that can compromise experimental results[4][5]. The PEG spacer also provides a physical separation between the fluorophore and the target biomolecule, minimizing potential quenching effects and steric hindrance[6].

-

A Versatile Reactive Handle: The terminal azide group is a key participant in "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC)[7][8]. These reactions are highly efficient and specific, allowing for the precise covalent labeling of alkyne-modified biomolecules in complex biological mixtures[8][9].

Physicochemical and Spectral Properties

A thorough understanding of the fundamental properties of TAMRA-PEG3-Azide is essential for its effective implementation in experimental design.

Chemical Structure and Properties

The structural design of TAMRA-PEG3-Azide underpins its functionality.

Caption: Chemical structure of TAMRA-PEG3-Azide.

Table 1: Physicochemical Properties of TAMRA-PEG3-Azide

| Property | Value | Source(s) |

| Molecular Formula | C₃₃H₃₈N₆O₇ | [6][10][11][12] |

| Molecular Weight | ~630.7 g/mol | [6][10][11][12] |

| Appearance | Pink to dark red solid | [6][11] |

| Solubility | Soluble in DMSO, DMF, and MeOH. Slightly soluble in water. | [3][6][10][11] |

| Storage Conditions | Store at -20°C, protected from light. | [6][11][12] |

Spectral Characteristics

The fluorescence properties of TAMRA-PEG3-Azide are central to its utility as a detection reagent.

Table 2: Spectral Properties of TAMRA-PEG3-Azide

| Property | Value | Source(s) |

| Excitation Maximum (λex) | 546 - 553 nm | [6][10][11][12] |

| Emission Maximum (λem) | 565 - 579 nm | [6][10][11][12] |

| Molar Extinction Coefficient (ε) | 80,000 - 95,000 M⁻¹cm⁻¹ | [2][6][12] |

| Quantum Yield (Φ) | ~0.1 | [2] |

Note: Spectral properties can be influenced by the solvent and local chemical environment.

The excitation and emission spectra of TAMRA-PEG3-Azide make it compatible with common laser lines, such as the 532 nm and 546 nm lines, and standard filter sets for red fluorescence detection[13][14].

Core Applications and Methodologies: A Practical Guide

The primary application of TAMRA-PEG3-Azide is the fluorescent labeling of biomolecules through click chemistry. This section provides a detailed protocol for a typical bioconjugation experiment.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a robust and highly efficient method for covalently linking an azide-containing molecule, such as TAMRA-PEG3-Azide, to an alkyne-functionalized biomolecule.

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflow.

Experimental Protocol: Labeling of an Alkyne-Modified Protein

This protocol provides a general framework for the fluorescent labeling of a protein that has been metabolically or chemically modified to contain an alkyne group.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

TAMRA-PEG3-Azide

-

Anhydrous DMSO

-

Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

-

Reducing agent solution (e.g., 100 mM sodium ascorbate in water, freshly prepared)

-

Copper-chelating ligand (e.g., TBTA) in DMSO

-

Quenching solution (e.g., 50 mM EDTA)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Preparation of Stock Solutions:

-

Dissolve TAMRA-PEG3-Azide in anhydrous DMSO to a concentration of 10 mM. Store protected from light at -20°C.

-

Prepare fresh sodium ascorbate solution immediately before use.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified protein with the reaction buffer.

-

Add the TAMRA-PEG3-Azide stock solution to the protein solution. A 5- to 10-fold molar excess of the dye over the protein is a good starting point for optimization.

-

Add the copper-chelating ligand to the reaction mixture.

-

Initiate the reaction by adding the CuSO₄ solution followed by the sodium ascorbate solution. The final concentrations should be optimized, but a typical starting point is 1 mM CuSO₄, 5 mM sodium ascorbate, and 1 mM ligand.

-

-

Incubation:

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle mixing can enhance reaction efficiency.

-

-

Quenching:

-

Stop the reaction by adding the quenching solution to chelate the copper catalyst.

-

-

Purification:

-

Remove the unreacted TAMRA-PEG3-Azide and other small molecules by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~550 nm (for TAMRA).

-

Considerations for Experimental Design

The Role of the PEG Linker

The inclusion of a PEG linker is a deliberate design choice to improve the performance of fluorescent probes in biological systems[15][16]. The PEG3 linker in TAMRA-PEG3-Azide offers several advantages:

-

Enhanced Solubility: PEGylation increases the hydrophilicity of the molecule, improving its solubility in aqueous buffers and reducing the need for organic co-solvents that can be detrimental to biomolecules[4][15].

-

Reduced Non-Specific Binding: The PEG chain can shield the fluorophore from non-specific interactions with other proteins and cellular components, leading to a better signal-to-noise ratio[5][17].

-

Minimized Steric Hindrance: The linker provides spatial separation between the dye and the target molecule, which can be critical for preserving the biological activity of the labeled molecule[4].

Potential for Fluorescence Quenching

While TAMRA is a robust fluorophore, its fluorescence can be quenched under certain conditions. It is important to be aware of these potential issues:

-

Self-Quenching: At high labeling densities or in aggregated states, TAMRA molecules can interact with each other, leading to self-quenching[18][19]. Optimizing the dye-to-biomolecule ratio is crucial to avoid this.

-

Environmental Effects: The fluorescence of TAMRA can be influenced by the local environment, including proximity to certain amino acid residues (e.g., guanine in oligonucleotides) and the polarity of the solvent[1][18].

-

Interaction with Quenchers: TAMRA fluorescence can be quenched by molecules with overlapping absorption spectra, such as Black Hole Quencher® 2 (BHQ-2)[20][21]. This property is leveraged in applications like FRET-based assays[22].

Conclusion

TAMRA-PEG3-Azide is a powerful and versatile tool for the fluorescent labeling of biomolecules. Its well-defined spectral properties, coupled with the practical advantages conferred by the PEG linker and the high reactivity of the azide group, make it an excellent choice for a wide range of applications in cell biology, proteomics, and drug discovery. By understanding the principles outlined in this guide and carefully optimizing experimental conditions, researchers can effectively harness the capabilities of this probe to advance their scientific investigations.

References

-

baseclick GmbH. 5-Carboxytetramethylrhodamine-PEG3-Azide (5-TAMRA-PEG3-Azide). [Link]

-

emp BIOTECH. 6-Carboxytetramethylrhodamine (6-TAMRA), single isomer. [Link]

-

Jena Bioscience. 5/6-TAMRA-PEG3-Azide, Azides of Fluorescent Dyes. [Link]

-

Shinsei Chemical. Fluorescent dye with PEG linker. [Link]

-

National Institutes of Health. The PEG-Fluorochrome Shielding Approach for Targeted Probe Design - PMC. [Link]

-

metabion. Tamra. [Link]

-

Royal Society of Chemistry. Enhancement of fluorescent resonant energy transfer and the antenna effect in DNA structures with multiple fluorescent dyes. [Link]

-

Creative Biolabs. What are PEG Linkers?. [Link]

-

Royal Society of Chemistry. Enhanced distance-dependent fluorescence quenching using size tuneable core shell silica nanoparticles. [Link]

-

Cellco. 5/6-TAMRA-PEG3-Azide, Azides of Fluorescent Dyes. [Link]

-

Carl ROTH. Click Chemistry. [Link]

-

ResearchGate. The PEG-Fluorochrome Shielding Approach for Targeted Probe Design. [Link]

-

Medium. TAMRA Azide - by Click Chemistry Tools. [Link]

-

Expedeon. Bioconjugation application notes. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. rndsystems.com [rndsystems.com]

- 3. TAMRA-PEG3-azide - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 4. Fluorescent dye with PEG linker [schem.jp]

- 5. The PEG-Fluorochrome Shielding Approach for Targeted Probe Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Carboxytetramethylrhodamine-PEG3-Azide (5-TAMRA-PEG3-Azide) [baseclick.eu]

- 7. TAMRA-PEG3-Azide | 1228100-59-1 [chemicalbook.com]

- 8. Bioconjugation application notes [bionordika.fi]

- 9. medium.com [medium.com]

- 10. medkoo.com [medkoo.com]

- 11. 5/6-TAMRA-PEG3-Azide, Azides of Fluorescent Dyes - Jena Bioscience [jenabioscience.com]

- 12. TAMRA-PEG3-Azide, 1228100-59-1 | BroadPharm [broadpharm.com]

- 13. empbiotech.com [empbiotech.com]

- 14. vectorlabs.com [vectorlabs.com]

- 15. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]

- 16. purepeg.com [purepeg.com]

- 17. researchgate.net [researchgate.net]

- 18. Enhancement of fluorescent resonant energy transfer and the antenna effect in DNA structures with multiple fluorescent dyes - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01470H [pubs.rsc.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Enhanced distance-dependent fluorescence quenching using size tuneable core shell silica nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05929B [pubs.rsc.org]

- 21. What is the difference between Black Hole Quencher (BHQ) dye and TAMRA? | LGC Biosearch Technologies [oligos.biosearchtech.com]

- 22. Quenching mechanisms in oligonucleotide probes | LGC Biosearch Technologies [oligos.biosearchtech.com]

An In-depth Technical Guide to TAMRA-PEG3-Azide: Properties, Bio-orthogonal Labeling, and Applications

Abstract

This technical guide provides a comprehensive examination of TAMRA-PEG3-Azide, a versatile fluorescent probe for bio-orthogonal labeling. We will explore the fundamental photophysical and chemical properties of this molecule, detailing the synergistic roles of the tetramethylrhodamine (TAMRA) fluorophore, the triethylene glycol (PEG3) linker, and the azide reactive group. A significant focus will be placed on a detailed, field-proven protocol for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for labeling alkyne-modified proteins. Furthermore, this guide will discuss the practical applications of TAMRA-PEG3-Azide in fluorescence microscopy, flow cytometry, and Förster Resonance Energy Transfer (FRET)-based assays, providing researchers, scientists, and drug development professionals with the necessary knowledge to effectively integrate this powerful tool into their workflows.

The Molecular Architecture and Rationale of TAMRA-PEG3-Azide

The efficacy of TAMRA-PEG3-Azide as a fluorescent labeling reagent stems from the specific functions of its three constituent parts. Understanding this molecular logic is paramount for its successful application.

-

Tetramethylrhodamine (TAMRA) Core: TAMRA is a well-characterized and widely used rhodamine dye known for its brightness and photostability. It exhibits strong absorption in the green-yellow region of the visible spectrum and emits bright orange-red fluorescence, making it compatible with standard excitation sources and filter sets in many imaging and detection systems.

-

PEG3 Linker: The triethylene glycol (PEG3) spacer is a short, hydrophilic linker that confers several advantageous properties. It significantly enhances the water solubility of the otherwise hydrophobic TAMRA dye, which is critical for conducting reactions in aqueous biological buffers without causing aggregation of the labeled biomolecule.[1][2] Additionally, the PEG3 linker provides spatial separation between the fluorophore and the target molecule, which can minimize quenching effects and steric hindrance, thereby preserving the biological activity of the labeled species.[1][2]

-

Azide (N₃) Reactive Group: The azide group is the bio-orthogonal handle of the molecule. Azides are exceptionally stable in biological systems and do not react with endogenous functional groups.[3][4][5] However, in the presence of a copper(I) catalyst, the azide undergoes a highly efficient and specific 1,3-dipolar cycloaddition with a terminal alkyne, a reaction famously termed "click chemistry" by K. Barry Sharpless.[3][4][5] This reaction forms a stable triazole linkage, providing a robust and covalent attachment of the TAMRA fluorophore to an alkyne-modified biomolecule.[3][4][5]

Caption: Figure 1. Conceptual Diagram of TAMRA-PEG3-Azide.

Core Photophysical and Chemical Properties

A thorough understanding of the quantitative characteristics of a fluorescent probe is essential for experimental design and data interpretation. The key properties of TAMRA-PEG3-Azide are summarized below.

| Property | Value |

| Excitation Maximum (λex) | ~553 nm |

| Emission Maximum (λem) | ~575 nm |

| Molar Extinction Coeff. (ε) | ~80,000 cm⁻¹M⁻¹ at 553 nm |

| Molecular Weight | 630.7 g/mol |

| Solubility | DMSO, DMF |

Data sourced from supplier technical datasheets.

Expert Insight: The high molar extinction coefficient of TAMRA contributes to its brightness, enabling sensitive detection. It is important to note that the fluorescence quantum yield of TAMRA can be environmentally sensitive. Therefore, it is best practice to characterize the fluorescence properties of the final TAMRA-biomolecule conjugate in the relevant experimental buffer.

In-Depth Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This section provides a detailed, step-by-step protocol for the covalent labeling of an alkyne-modified protein with TAMRA-PEG3-Azide. This protocol is adapted from a validated method for a similar TAMRA-azide conjugate and is designed to be a robust starting point for your experiments.[6]

Required Materials and Reagents

-

Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4, azide-free)

-

TAMRA-PEG3-Azide

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Click Chemistry Master Mix Components:

-

Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

-

Copper(II) sulfate (CuSO₄)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (reducing agent)

-

-

Protein purification tools (e.g., desalting column, dialysis cassette)

Preparation of Stock Solutions

-

TAMRA-PEG3-Azide (10 mM): Dissolve the appropriate amount of TAMRA-PEG3-Azide in anhydrous DMSO. Aliquot into single-use tubes and store at -20°C, protected from light.

-

TBTA/THPTA Ligand (2 mM): Dissolve the ligand in a 1:4 DMSO:t-butanol solution. Store in single-use aliquots at -80°C.

-

CuSO₄ (50 mM): Dissolve in nuclease-free water. Store at room temperature.

-

TCEP (100 mM) or Sodium Ascorbate (50 mM): Prepare fresh in nuclease-free water immediately before use. Do not store the solution.

Step-by-Step Labeling Protocol

This protocol is for a 500 µL reaction volume. The volumes can be scaled as needed.

-

Prepare the Protein Sample: In a microcentrifuge tube, dilute your alkyne-modified protein with an appropriate buffer (e.g., PBS) to a final volume of ~450 µL. The final protein concentration should be in the low micromolar range (e.g., 1-10 µM).

-

Prepare the Click Chemistry Master Mix: In a separate tube, prepare the master mix by adding the reagents in the following order. It is critical to follow this order to ensure proper complex formation.[6]

-

25 µL of 2 mM TBTA/THPTA

-

10 µL of 50 mM CuSO₄

-

5 µL of 100 mM TCEP (or 10 µL of 50 mM Sodium Ascorbate)

-

1.25 µL of 10 mM TAMRA-PEG3-Azide (for a final concentration of 25 µM)

-

-

Initiate the Reaction: Add the 41.25 µL of the freshly prepared master mix to the protein solution. Gently vortex to mix. The solution should turn a bright pink color.[6]

-

Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.

-

Purification: Remove unreacted TAMRA-PEG3-Azide and other small molecules using a desalting column (e.g., Zeba™ Spin Desalting Columns) or by dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

-

Characterization:

-

Spectrophotometry: Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for protein concentration) and ~553 nm (for TAMRA concentration).

-

In-Gel Fluorescence: Perform SDS-PAGE on the labeled protein. Visualize the gel using a fluorescence scanner with appropriate filters for TAMRA. A fluorescent band at the expected molecular weight of the protein confirms successful labeling.

-

Caption: Figure 3. FRET to Detect Protein-Protein Interaction.

Conclusion

TAMRA-PEG3-Azide stands out as a robust and versatile fluorescent probe for the specific labeling of biomolecules. Its well-balanced properties, including bright fluorescence, enhanced water solubility, and bio-orthogonal reactivity, make it an invaluable tool for a wide array of applications in modern biological research and drug discovery. The detailed protocols and scientific rationale presented in this guide are intended to empower researchers to confidently and successfully apply this reagent to their specific experimental needs, thereby facilitating new insights into complex biological systems.

References

-

Sharpless, K. B., et al. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]

-

Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. [Link]

-

Jevševar, S., Kunstelj, M., & Porekar, V. G. (2010). PEGylation of therapeutic proteins. Biotechnology journal, 5(1), 113-128. [Link]

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click chemistry: diverse chemical function from a few good reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]

-

Harris, J. M., & Chess, R. B. (2003). Effect of pegylation on pharmaceuticals. Nature reviews Drug discovery, 2(3), 214-221. [Link]

-

Seneviratne, U. I., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR protocols, 2(2), 100548. [Link]

-

Piston, D. W., & Kremers, G. J. (2011). Imaging protein-protein interactions by Förster resonance energy transfer (FRET) microscopy in live cells. Cold Spring Harbor Protocols, 2011(6), pdb-prot5620. [Link]

-

Click Chemistry Tools. (n.d.). TAMRA-PEG3-Azide (5-isomer). Retrieved from [Link]

-

Glen Research. (n.d.). TAMRA-PEG3-Azide. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). Flow Cytometry Protocol: Cell Surface Marker Staining. Retrieved from [Link]

Sources

Authored by a Senior Application Scientist

An In-Depth Technical Guide to the Solubility and Stability of TAMRA-PEG3-Azide

This guide provides an in-depth exploration of the physicochemical properties of TAMRA-PEG3-Azide, a widely utilized fluorescent probe in biological research and drug development. As researchers and scientists, a comprehensive understanding of its solubility and stability is paramount for the design of robust and reproducible experimental workflows. This document moves beyond a simple datasheet to offer field-proven insights into the optimal handling, storage, and application of this versatile reagent, ensuring the integrity and success of your research endeavors.

Core Characteristics of TAMRA-PEG3-Azide

TAMRA-PEG3-Azide is a fluorescent probe that consists of three key functional components: the TAMRA (Tetramethylrhodamine) fluorophore, a triethylene glycol (PEG3) linker, and a terminal azide group.

-

TAMRA Fluorophore : This is a bright, orange-red fluorescent dye known for its high photostability and a fluorescence quantum yield that is relatively insensitive to pH in the physiological range.[1] It is a member of the rhodamine family of dyes and is characterized by a xanthene core structure.[2]

-

PEG3 Linker : The short, hydrophilic polyethylene glycol spacer enhances the water solubility of the molecule and provides spatial separation between the TAMRA dye and the target biomolecule.[3][4] This separation is crucial as it minimizes steric hindrance and potential quenching effects, thereby preserving the functionality of the labeled molecule.

-

Azide Group : The terminal azide (N₃) is a highly stable functional group that enables the covalent attachment of the probe to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[5][6] This reaction is known for its high efficiency, specificity, and biocompatibility.[5]

The thoughtful combination of these three components makes TAMRA-PEG3-Azide a powerful tool for the fluorescent labeling of a wide array of biomolecules, including proteins, nucleic acids, and small molecules, in complex biological systems.

Diagram 1: Chemical Structure of TAMRA-PEG3-Azide

Caption: Functional components of the TAMRA-PEG3-Azide molecule.

Solubility Profile: From Organic Solvents to Aqueous Buffers

The solubility of a fluorescent probe is a critical parameter that dictates its utility in various experimental settings. Improper dissolution can lead to aggregation, precipitation, and inaccurate concentration measurements, ultimately compromising the quality of experimental data.

Recommended Solvents for Stock Solutions

TAMRA-PEG3-Azide is a dark red solid that is readily soluble in a range of common organic solvents.[7] For the preparation of concentrated stock solutions, anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are highly recommended.[3] Methanol (MeOH) is also a suitable solvent.[7]

Data Table 1: Solubility of TAMRA-PEG3-Azide

| Solvent | Solubility | Recommended Use |

| Dimethyl Sulfoxide (DMSO) | High | Preparation of concentrated stock solutions (e.g., 10 mM) |

| N,N-Dimethylformamide (DMF) | High | Preparation of concentrated stock solutions |

| Methanol (MeOH) | Moderate to High | Alternative for stock solution preparation |

| Water | Slightly Soluble | Not recommended for concentrated stock solutions |

| Dichloromethane (DCM) | Soluble | Less common for biological applications |

Data synthesized from multiple sources.[3][7]

Expert Insight: While some datasheets mention slight water solubility, it is advisable to prepare high-concentration stock solutions in an organic solvent like DMSO. The PEG3 linker enhances aqueous solubility at working concentrations, but at high concentrations in purely aqueous buffers, hydrophobic interactions of the TAMRA core can lead to aggregation.

Preparation of Working Solutions in Aqueous Buffers

For most biological applications, the organic stock solution of TAMRA-PEG3-Azide is diluted into an aqueous buffer. It is crucial to ensure that the final concentration of the organic solvent in the reaction mixture is kept to a minimum to avoid potential adverse effects on biological samples (e.g., protein denaturation). A final DMSO concentration of less than 1% (v/v) is generally well-tolerated in cellular assays.

Protocol for Preparing a Working Solution:

-

Prepare a Concentrated Stock Solution: Dissolve the solid TAMRA-PEG3-Azide in anhydrous DMSO to a concentration of 10 mM. For 1 mg of the compound (MW: ~630.69 g/mol ), add approximately 158 µL of DMSO.[3]

-

Vortex Thoroughly: Ensure the compound is fully dissolved by vortexing the vial. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

Dilute into Aqueous Buffer: Just before use, dilute the stock solution into the desired aqueous buffer to the final working concentration (typically in the low micromolar range for labeling experiments). It is best to add the stock solution to the buffer while vortexing to ensure rapid and uniform mixing and to prevent localized precipitation.

Stability: Ensuring the Integrity of Your Probe

The stability of TAMRA-PEG3-Azide is influenced by several factors, including storage conditions, light exposure, pH, and the presence of certain chemical agents. Understanding these factors is key to preventing degradation and ensuring the reliability of your results.

Storage and Handling

-

Long-Term Storage: For long-term storage, TAMRA-PEG3-Azide should be stored as a solid at -20°C, protected from light.[7] Under these conditions, it is stable for at least 12 months.[7]

-

Stock Solutions: Stock solutions in anhydrous DMSO or DMF can also be stored at -20°C. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and lead to degradation.[6] When stored at -20°C, stock solutions are typically stable for at least one month, and for up to six months at -80°C.[6]

-

Handling: Before opening a vial of the solid compound, it is essential to allow it to warm to room temperature to prevent condensation of atmospheric moisture onto the product.

Photostability

The TAMRA fluorophore is known for its relatively high photostability compared to other dyes like fluorescein (FAM).[3] However, like all fluorophores, it is susceptible to photobleaching upon prolonged or intense exposure to excitation light.[2] Photobleaching is an irreversible process where the fluorophore is chemically damaged, leading to a loss of fluorescence.

Mechanistic Insight: Photobleaching is often initiated when the fluorophore enters a reactive triplet state upon excitation. From this state, it can react with molecular oxygen to generate reactive oxygen species (ROS) that, in turn, degrade the dye molecule.[8]

Strategies to Minimize Photobleaching:

-

Reduce Excitation Intensity: Use the lowest possible laser power or illumination intensity that provides an adequate signal-to-noise ratio.

-

Minimize Exposure Time: Limit the duration of light exposure during imaging.

-

Use Antifade Reagents: For microscopy applications, use commercially available antifade mounting media, which contain free-radical scavengers.

pH Stability

The fluorescence of TAMRA is largely insensitive to pH in the range of 4 to 9, making it a robust choice for a variety of biological experiments, including those involving acidic organelles like lysosomes.[1] However, at pH values above 9.5, hydrolysis of the TAMRA core can occur, leading to a loss of fluorescence.[9] It is therefore advisable to maintain the pH of the experimental buffer within the neutral to slightly acidic range.

Chemical Stability

-

Azide Group: The azide functional group is generally very stable and does not hydrolyze in the presence of water. However, it is important to avoid the presence of strong reducing agents, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in high concentrations, as they can potentially reduce the azide. In the context of click chemistry, TCEP is often used as a reducing agent for the copper catalyst, but its concentration should be carefully optimized.

-

Ester Linkage: The TAMRA fluorophore contains an ester linkage within its core structure. Under strongly acidic or basic conditions, this ester can be susceptible to hydrolysis, which would alter the spectral properties of the dye. Therefore, it is recommended to avoid prolonged exposure to extreme pH values.

Diagram 2: Factors Affecting the Stability of TAMRA-PEG3-Azide

Caption: Key environmental factors influencing the stability of TAMRA-PEG3-Azide.

Experimental Protocol: Copper-Catalyzed Click Chemistry (CuAAC)

This section provides a detailed protocol for the labeling of an alkyne-modified biomolecule with TAMRA-PEG3-Azide using a CuAAC reaction. This protocol is a self-validating system, with each component and step designed to ensure high reaction efficiency and minimal side reactions.

Reagents and Materials

-

Alkyne-modified biomolecule (e.g., protein, oligonucleotide) in an appropriate buffer (amine-free, e.g., phosphate buffer)

-

TAMRA-PEG3-Azide stock solution (10 mM in anhydrous DMSO)

-

Copper(II) sulfate (CuSO₄) stock solution (50 mM in deionized water)

-

Copper(I)-stabilizing ligand, e.g., THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), stock solution (50 mM in deionized water)

-

Reducing agent, e.g., Sodium Ascorbate, stock solution (100 mM in deionized water, must be prepared fresh )

-

Purification system (e.g., size-exclusion chromatography column)

Step-by-Step Methodology

-

Preparation:

-

Bring all reagents to room temperature.

-

Prepare a fresh stock solution of sodium ascorbate. This is critical as sodium ascorbate can oxidize in solution, leading to reduced catalytic efficiency.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the following in the specified order:

-

Alkyne-modified biomolecule solution.

-

TAMRA-PEG3-Azide stock solution (a 5-10 fold molar excess of the dye to the biomolecule is a good starting point for optimization).

-

Copper(II) Sulfate solution (final concentration typically 50-100 µM).

-

Ligand solution (final concentration typically 250-500 µM; maintain a 5:1 ligand-to-copper ratio). The ligand accelerates the reaction and protects the biomolecule from oxidative damage.

-

-

Mix gently by pipetting.

-

-

Initiation:

-

Initiate the click reaction by adding the freshly prepared sodium ascorbate solution (final concentration typically 1-2 mM).

-

Mix gently by pipetting. The solution may change color, which is normal.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 30-60 minutes, protected from light. The reaction is typically complete within this timeframe.

-

-

Purification:

-

Stop the reaction by purifying the labeled biomolecule from the excess dye and catalyst components. Size-exclusion chromatography is a common and effective method.

-

Elute the sample with a suitable buffer (e.g., PBS). The larger, labeled biomolecule will elute first.

-

Monitor the elution by measuring absorbance at 280 nm (for protein) and ~555 nm (for TAMRA).

-

-

Characterization:

-

Pool the fractions containing the purified, labeled biomolecule.

-

Determine the protein concentration and degree of labeling (DOL) using spectrophotometry.

-

Diagram 3: Experimental Workflow for CuAAC Labeling

Caption: Step-by-step workflow for labeling a biomolecule using TAMRA-PEG3-Azide via CuAAC.

Troubleshooting Common Issues

-

Low Labeling Efficiency:

-

Cause: Inactive catalyst.

-

Solution: Ensure the sodium ascorbate solution is freshly prepared. Degas the reaction buffer to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

-

-

High Background Fluorescence:

-

Cause: Non-specific binding of the fluorescent probe.

-

Solution: Ensure thorough purification of the labeled conjugate. Increase the number of wash steps. Include a blocking agent like BSA in your buffers for cell-based assays.[10]

-

-

Precipitation of the Probe:

-

Cause: Exceeding the solubility limit in the aqueous reaction buffer.

-

Solution: Ensure the final concentration of DMSO (or other organic solvent) is sufficient to maintain solubility, but not so high as to affect the biomolecule. Add the probe stock solution to the buffer with vigorous mixing.

-

Conclusion

TAMRA-PEG3-Azide is a powerful and versatile tool for fluorescently labeling biomolecules. By understanding its core properties of solubility and stability, and by following best practices for its handling, storage, and application, researchers can ensure the generation of high-quality, reproducible data. This guide provides the foundational knowledge and practical insights necessary to confidently and effectively incorporate TAMRA-PEG3-Azide into your research workflows.

References

-

Eibl, O., Haritoglou, C., Wolf, A., Kernt, M., & Kampik, A. (2016). Buffer Additives and Packaging Differentially Influence the Stability of Dyes Commonly Used in Chromovitrectomy. Ophthalmic Research, 56(4), 213–220. [Link]

-

ResearchGate. (2021, March 29). Click chemistry - how to eliminate unspecific binding of TAMRA alkyne?[Link]

-

Hwang, J., Kim, S., & Myong, S. (2013). Photobleaching and blinking of TAMRA induced by Mn(2+). Chemical Communications, 49(75), 8495–8497. [Link]

-

Koike, T., Yano, S., & Kimura, E. (2012). TAMRA/TAMRA Fluorescence Quenching Systems for the Activity Assay of Alkaline Phosphatase. International Journal of Molecular Sciences, 13(5), 5437–5450. [Link]

-

Kolmakov, K., Belov, V. N., Wurm, C. A., Hafi, N., Le, A. T. N., & Hell, S. W. (2022). A general design of caging-group-free photoactivatable fluorophores for live-cell nanoscopy. Nature Chemistry, 14(10), 1148–1156. [Link]

-

baseclick GmbH. (n.d.). 5-Carboxytetramethylrhodamine-PEG3-Azide (5-TAMRA-PEG3-Azide). Retrieved from [Link]

-

iGEM. (n.d.). DBCO–PEG4 – TAMRA. Retrieved from [Link]

-

Jena Bioscience. (n.d.). 5/6-TAMRA-PEG3-Azide, Azides of Fluorescent Dyes. Retrieved from [Link]

Sources

- 1. vectorlabs.com [vectorlabs.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 5-Carboxytetramethylrhodamine-PEG3-Azide (5-TAMRA-PEG3-Azide) [baseclick.eu]

- 4. TAMRA-PEG3-azide - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 5. tenovapharma.com [tenovapharma.com]

- 6. medchemexpress.com [medchemexpress.com]